Dibenzo[b,e]stibinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzo[b,e]stibinine is a chemical compound that belongs to the class of organoantimony compounds. These compounds are characterized by the presence of antimony atoms bonded to carbon atoms within an organic framework. This compound is of particular interest due to its unique structural and chemical properties, which make it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,e]stibinine typically involves the reaction of antimony trichloride with a dibenzyl compound under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where antimony trichloride reacts with dibenzyl chloride in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,e]stibinine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony(V) derivatives.
Reduction: Reduction reactions can convert this compound to lower oxidation states of antimony.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield antimony(V) oxide derivatives, while reduction can produce antimony(III) compounds.
Scientific Research Applications
Dibenzo[b,e]stibinine has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organoantimony compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of antimony-based therapeutics.
Industry: this compound is used in the production of specialty chemicals and materials, including flame retardants and semiconductors.
Mechanism of Action
The mechanism by which dibenzo[b,e]stibinine exerts its effects involves interactions with various molecular targets and pathways. In biological systems, the compound can interact with cellular proteins and enzymes, potentially inhibiting their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial applications, this compound may disrupt bacterial cell membranes or inhibit key metabolic enzymes.
Comparison with Similar Compounds
Dibenzo[b,e]stibinine can be compared with other similar compounds, such as:
Dibenzo[b,f]oxepine: This compound contains an oxygen atom in place of the antimony atom and exhibits different chemical and biological properties.
Dibenzo[b,d]azepine: This compound contains a nitrogen atom in place of the antimony atom and is known for its use in pharmaceuticals, such as antipsychotic drugs.
Dibenzo[b,f]thiazepine: This compound contains a sulfur atom and is used in the synthesis of various organic compounds.
Properties
CAS No. |
261-39-2 |
---|---|
Molecular Formula |
C13H9Sb |
Molecular Weight |
286.97 g/mol |
IUPAC Name |
benzo[b][1]benzostibinine |
InChI |
InChI=1S/C13H9.Sb/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h1-7,9,11H; |
InChI Key |
JMWKDNUCJNHSHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=[Sb]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.